3-Chloro-3-cyclopropylacrylic acid
Description
This compound likely features a cyclopropyl group attached to a chlorinated acrylic acid backbone, conferring unique steric and electronic properties. Cyclopropane’s ring strain and the electron-withdrawing chlorine atom may enhance its reactivity in organic syntheses, such as nucleophilic substitutions or polymerizations. However, specific data on its synthesis, applications, or hazards are absent in the provided materials, necessitating comparisons with analogs like 3-Chloropropionic acid and 3-chloro butanoic acid derivatives .
Properties
Molecular Formula |
C6H7ClO2 |
|---|---|
Molecular Weight |
146.57 g/mol |
IUPAC Name |
(Z)-3-chloro-3-cyclopropylprop-2-enoic acid |
InChI |
InChI=1S/C6H7ClO2/c7-5(3-6(8)9)4-1-2-4/h3-4H,1-2H2,(H,8,9)/b5-3- |
InChI Key |
YYSKDSYNQGEULQ-HYXAFXHYSA-N |
Isomeric SMILES |
C1CC1/C(=C/C(=O)O)/Cl |
Canonical SMILES |
C1CC1C(=CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3-cyclopropylprop-2-enoic acid can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of cyclopropylmagnesium bromide with ethyl chloroacetate, followed by hydrolysis to yield the desired acid.
Halogenation: Another approach is the halogenation of cyclopropylacrylic acid using chlorine gas under controlled conditions.
Industrial Production Methods
Industrial production of 3-chloro-3-cyclopropylprop-2-enoic acid typically involves large-scale halogenation processes, where cyclopropylacrylic acid is treated with chlorine gas in the presence of a catalyst to ensure high yield and purity .
Chemical Reactions Analysis
3-chloro-3-cyclopropylprop-2-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the compound using hydrogen gas and a palladium catalyst can yield cyclopropylpropanoic acid.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts . Major products formed from these reactions include cyclopropylpropanoic acid and various substituted derivatives .
Scientific Research Applications
3-chloro-3-cyclopropylprop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-3-cyclopropylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
3-Chloropropionic acid (CAS 107-94-8, C₃H₅ClO₂) is a short-chain chlorinated carboxylic acid with industrial and laboratory applications . In contrast, 3-chloro butanoic acid derivatives (e.g., 3-(Dimethylamino)butanoic acid hydrochloride, C₆H₁₃ClNO₂) feature a longer carbon chain and additional functional groups, altering solubility and reactivity . 3-Chloro-3-cyclopropylacrylic acid differs further due to its conjugated double bond and cyclopropane ring, which may increase steric hindrance and ring-strain-driven reactivity compared to linear analogs.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 3-Chloropropionic acid | C₃H₅ClO₂ | 108.52 | Short chain, high acidity, corrosive |
| 3-Chloro butanoic acid | C₄H₇ClO₂ | 122.55 | Longer chain, moderate solubility |
| (E)-3-Cyclohexylacrylic acid | C₉H₁₄O₂ | 154.21 | Hydrophobic cyclohexyl group |
Key Observations :
- Chain Length: Longer chains (e.g., butanoic acid derivatives) reduce volatility and increase lipophilicity compared to propionic acid analogs .
Hazard Profiles
Safety Notes:
- 3-Chloropropionic acid requires stringent handling due to its corrosive nature, with permeation-resistant gloves (e.g., butyl rubber, >480 minutes resistance) and emergency eyewash stations mandated .
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